molecular formula C36H22N2O4 B415356 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE

1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE

Cat. No.: B415356
M. Wt: 546.6g/mol
InChI Key: LMESAXHAVUBWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diaminophenazine with benzil derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The phenylglyoxylyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified electronic and structural properties, which can be tailored for specific applications in materials science and medicinal chemistry.

Scientific Research Applications

1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to bacterial cell membranes, disrupting their integrity and leading to cell death. The compound’s unique structure allows it to interact with various enzymes and proteins, inhibiting their activity and contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE stands out due to its unique combination of phenylglyoxylyl groups and quinoxaline core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.

Properties

Molecular Formula

C36H22N2O4

Molecular Weight

546.6g/mol

IUPAC Name

1-[4-[3-[4-(2-oxo-2-phenylacetyl)phenyl]quinoxalin-2-yl]phenyl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C36H22N2O4/c39-33(25-9-3-1-4-10-25)35(41)27-19-15-23(16-20-27)31-32(38-30-14-8-7-13-29(30)37-31)24-17-21-28(22-18-24)36(42)34(40)26-11-5-2-6-12-26/h1-22H

InChI Key

LMESAXHAVUBWKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6

Origin of Product

United States

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